2,3,6,7-Tetraethynylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetraethynylnaphthalene is a polycyclic aromatic hydrocarbon with four ethynyl groups attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraethynylnaphthalene typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple ethynyl groups to the naphthalene core. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetraethynylnaphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Various halogenating agents or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Functionalized naphthalene derivatives with different substituents replacing the ethynyl groups.
Scientific Research Applications
2,3,6,7-Tetraethynylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetraethynylnaphthalene involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, enhancing the compound’s electronic properties. Additionally, the compound can act as an electron donor or acceptor, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetramethylnaphthalene: Similar structure but with methyl groups instead of ethynyl groups.
2,3,6,7-Tetrabromonaphthalene: Contains bromine atoms instead of ethynyl groups.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: A sulfur-containing analogue with similar electronic properties.
Uniqueness
2,3,6,7-Tetraethynylnaphthalene is unique due to its ethynyl groups, which provide distinct electronic properties and reactivity compared to its analogues. These properties make it particularly valuable in the development of advanced materials and electronic devices.
Properties
Molecular Formula |
C18H8 |
---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2,3,6,7-tetraethynylnaphthalene |
InChI |
InChI=1S/C18H8/c1-5-13-9-17-11-15(7-3)16(8-4)12-18(17)10-14(13)6-2/h1-4,9-12H |
InChI Key |
ORKRZEPBSOWQEW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC(=C(C=C2C=C1C#C)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.